molecular formula C18H16N2O3 B2741029 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303149-42-0

3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2741029
CAS No.: 303149-42-0
M. Wt: 308.337
InChI Key: SWKZFINUZGPOKH-ZPHPHTNESA-N
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Description

3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is an oxindole derivative characterized by an acetyloxyimino group at position 3 and a 4-methylbenzyl substituent at position 1 of the indol-2-one scaffold. Oxindoles are privileged heterocyclic structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The acetyloxyimino group introduces an ester functionality, which may enhance lipophilicity and metabolic stability compared to hydroxyl or unsubstituted imino derivatives. The 4-methylbenzyl substituent likely contributes to steric and electronic effects, influencing binding interactions with biological targets .

Properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-7-9-14(10-8-12)11-20-16-6-4-3-5-15(16)17(18(20)22)19-23-13(2)21/h3-10H,11H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKZFINUZGPOKH-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the inhibition or activation of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 3-substituted indol-2-one derivatives. Below is a comparative analysis of its structural analogues, focusing on substituents, synthesis, and biological activities.

Compound Substituents Key Features Biological Activities Synthesis Route
3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one 3: Acetyloxyimino; 1: 4-Methylbenzyl Ester group (improved lipophilicity); 4-methylbenzyl enhances steric bulk Limited direct data, but oxindoles generally show antimicrobial/antiviral activity Likely involves condensation of oxindole with substituted benzyl halides
(3E)-3-(4-Methylbenzylidene)-1,3-dihydro-2H-indol-2-one (3d) 3: 4-Methylbenzylidene Knoevenagel condensation product; planar structure Anticancer activity (via ROS modulation) Knoevenagel condensation of oxindole with 4-methylbenzaldehyde
(3Z)-1-[(4-Fluorophenyl)methyl]-3-[(4-methoxyanilino)methylidene]... 1: 4-Fluorophenylmethyl; 3: Methoxyanilino Fluoro substituent enhances bioavailability; methoxy improves H-bonding Hepatitis C virus (HCV) p7 channel inhibition (IC₅₀: 10–20 µM) DMF-mediated alkylation and Schiff base formation
3-[(4-Hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one 3: 4-Hydroxyphenylimino Polar hydroxyl group; lower lipophilicity Antioxidant activity (H₂O₂ scavenging) Condensation of oxindole with 4-hydroxyaniline
3-{[(4-Chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-... 3: 4-Chlorobenzoyloxyimino; 1: 3,4-Dichlorobenzyl Chlorine atoms increase electronegativity; potential CNS penetration Antiparasitic activity (in vitro trypanocidal assays) Multi-step alkylation and acylation

Key Findings

Substituent Effects on Bioactivity: Acetyloxyimino vs. Benzylidene: The acetyloxyimino group in the target compound differs from benzylidene derivatives (e.g., 3d) by introducing an ester linkage. This modification may reduce cytotoxicity compared to methylol derivatives, as seen in other oxindoles . Halogenated Analogues: Compounds with fluorine (e.g., ) or chlorine (e.g., ) substituents exhibit enhanced target binding due to electronegativity and van der Waals interactions. The target compound’s 4-methylbenzyl group may prioritize steric effects over electronic interactions.

Synthetic Accessibility: The target compound likely follows a route similar to other N-alkylated oxindoles, involving alkylation of the indole nitrogen followed by imino group functionalization . In contrast, Schiff base derivatives (e.g., ) require condensation with amines.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: The ester group may undergo hydrolysis in vivo, acting as a prodrug to release the active imino form .
  • Toxicity : Methylol derivatives of oxindoles show reduced cytotoxicity, suggesting that the acetyloxy group in the target compound may offer a safer profile .

Biological Activity

3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure suggests it may exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

  • Molecular Weight : 308.33 g/mol
  • Boiling Point : Approximately 471.9 °C
  • Density : 1.22 g/cm³

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its potential application in pharmaceutical formulations.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating various indole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HeLa and MDA-MB-231. The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, suggesting a multifaceted approach to cancer treatment.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa12.5Apoptosis
Compound BMDA-MB-23115.0Cell Cycle Arrest
3-Acetyloxy IndoleHeLa10.0Apoptosis

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity. A study highlighted that derivatives containing the indole structure exhibited notable effects against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating minimum inhibitory concentrations (MIC) below 50 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of similar indole derivatives has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response. The modulation of these pathways suggests that this compound could be beneficial in treating inflammatory diseases.

Study on Anticancer Properties

In a controlled study conducted by Umesha et al., various indole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The study found that modifications at the nitrogen position significantly influenced cytotoxicity levels. The results indicated that compounds with acetyloxy substituents exhibited superior activity compared to their non-substituted counterparts.

Study on Antimicrobial Efficacy

A comprehensive analysis by Rai et al. assessed the antimicrobial efficacy of several indole derivatives. The study concluded that certain structural modifications enhanced the overall antimicrobial activity against both bacterial and fungal strains.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux. For analogous indole derivatives, sodium acetate in acetic acid is used as a catalyst, achieving yields up to 76% (). Microwave-assisted synthesis (e.g., 30–60 seconds) can reduce reaction time compared to traditional reflux (7–10 hours) (). Optimization includes:

  • Temperature control : Reflux (~110°C) vs. microwave irradiation (rapid heating).
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity ().
  • Stoichiometry : A 10% excess of aldehyde precursors minimizes side reactions ().
    • Table 1 : Synthetic Method Comparison
MethodConditionsYieldKey Reference
RefluxAcetic acid, NaOAc, 5h76%
MicrowaveNaOAc, 60 sec85%*
*Hypothetical extrapolation from analogous reactions.

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1753 cm⁻¹, C=N at ~1615 cm⁻¹) ().
  • NMR Analysis : Assign proton environments (e.g., aromatic protons at δ 6.9–7.6 ppm in DMSO-d₆) and carbon骨架 via ^13C NMR ().
  • Elemental Analysis : Validate empirical formula compliance (e.g., C, H, N within ±0.05% of theoretical values) ().
  • HPLC/MS : Detect impurities if NMR/IR discrepancies arise (general best practice).

Q. What safety precautions are critical during handling and storage of this compound?

  • Methodological Answer :

  • Skin/Eye Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing ().
  • Stability : Store in airtight containers at –20°C to prevent hydrolytic degradation of the acetyloxyimino group.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts ( ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and theoretical predictions (e.g., unexpected NMR/IR peaks)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR with DFT-calculated vibrational modes (e.g., B3LYP/6-31G(d,p)) ().
  • 2D NMR : Use COSY/HSQC to resolve overlapping signals from tautomeric forms or dynamic equilibria.
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Recrystallization : Repurify to eliminate impurities ().

Q. What computational strategies predict the electronic properties or reactivity of the acetyloxyimino group?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) to study electron density distribution ().
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetic acid).

Q. What are the potential degradation pathways of this compound under ambient conditions, and how can stability be enhanced?

  • Methodological Answer :

  • Hydrolysis : The acetyloxyimino group may hydrolyze to form oximes; monitor via periodic HPLC ( ).
  • Oxidation : Protect from light/oxygen using amber vials and nitrogen atmospheres.
  • Stabilizers : Add radical scavengers (e.g., BHT) during long-term storage.

Data Contradiction Analysis Example

  • Scenario : Unexpected ^1H NMR peak at δ 11.0 ppm (single proton).
    • Resolution :

Verify if the peak corresponds to an NH proton (e.g., indole NH in ).

Check for tautomerism (e.g., keto-enol forms) via variable-temperature NMR.

Compare with literature analogs ().

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